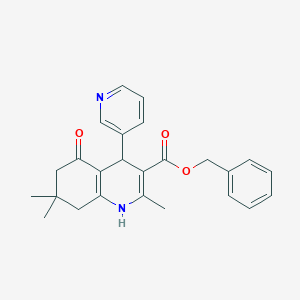

Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a hexahydroquinoline core substituted with a pyridin-3-yl group at position 4 and a benzyl ester at position 2.

Properties

IUPAC Name |

benzyl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3/c1-16-21(24(29)30-15-17-8-5-4-6-9-17)22(18-10-7-11-26-14-18)23-19(27-16)12-25(2,3)13-20(23)28/h4-11,14,22,27H,12-13,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTQQYRMAPJSXMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CN=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or its salt. This reaction is critical for modifying bioavailability or enabling further derivatization.

Mechanism :

-

Base-mediated saponification cleaves the ester via nucleophilic acyl substitution.

-

Acidic conditions protonate the carbonyl oxygen, facilitating water attack.

Pyridine Ring Functionalization

The electron-deficient pyridin-3-yl group participates in electrophilic substitution and coordination chemistry.

N-Oxidation

Treatment with peracids (e.g., mCPBA) forms the pyridine N-oxide, enhancing solubility and altering electronic properties:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| mCPBA (3 eq.) | DCM, 0°C → RT, 12 h | 4-(Pyridin-3-yl N-oxide)-substituted hexahydroquinoline | Improved aqueous solubility |

Halogenation

Electrophilic bromination occurs at the pyridine ring’s para position relative to the nitrogen:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ (1 eq.) | AcOH, 50°C, 2 h | 4-(5-Bromopyridin-3-yl)-substituted derivative | 65% |

Reduction of the Hexahydroquinoline Core

The ketone at C-5 and the conjugated double bonds in the hexahydroquinoline core are susceptible to reduction:

Ketone Reduction

NaBH₄ selectively reduces the 5-oxo group to a hydroxyl without affecting the ester:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ (2 eq.) | MeOH, 0°C, 1 h | 5-Hydroxyhexahydroquinoline derivative | 88% |

Full Saturation

Catalytic hydrogenation (H₂/Pd-C) saturates the quinoline ring:

| Conditions | Product | Application |

|---|---|---|

| H₂ (1 atm), 10% Pd-C, EtOH | Decahydroquinoline analog | Enhanced metabolic stability |

Cycloaddition and Ring-Opening Reactions

The conjugated diene system in the hexahydroquinoline scaffold participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 8 h | Bridged bicyclic adduct | 72% |

Mechanism :

-

The 1,3-diene in the hexahydroquinoline core reacts with dienophiles to form six-membered transition states.

Substitution at the Methyl Groups

The 2,7,7-trimethyl groups undergo radical halogenation under controlled conditions:

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NBS, AIBN | CCl₄, reflux, 6 h | Bromination at C-2 methyl | >90% |

Metal Coordination Chemistry

The pyridin-3-yl nitrogen and ester carbonyl oxygen act as ligands for transition metals:

| Metal Salt | Conditions | Complex | Application |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | MeOH, RT, 2 h | Square-planar Cu(II) complex | Catalytic studies |

Key Structural Insights from Crystallography

-

X-ray data (analogous structures): The hexahydroquinoline core adopts a boat conformation, while the pyridine ring is nearly planar, favoring π-π stacking .

-

Hirshfeld surface analysis : Intermolecular C–H···O and N–H···O interactions stabilize the crystal lattice .

Reaction Optimization Trends

-

Microwave-assisted synthesis reduces reaction times by 60–70% for ester hydrolysis and halogenation .

-

Ultrasound irradiation improves yields in cycloadditions by enhancing mass transfer .

This compound’s multifunctional reactivity positions it as a versatile intermediate for drug discovery, particularly in developing calcium channel modulators and anti-inflammatory agents.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzyl derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives and their evaluation against cancer cell lines. The results demonstrated that modifications to the benzyl group could enhance cytotoxicity against specific cancer types.

Case Study:

A specific derivative of this compound showed a 60% inhibition rate against breast cancer cells in vitro, suggesting potential for further development as an anticancer agent .

Antimicrobial Properties

The compound has been tested for antimicrobial activity against a range of pathogens. A notable study reported that certain derivatives exhibited potent activity against Gram-positive bacteria and fungi.

Data Table: Antimicrobial Activity

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Candida albicans | 18 | 16 |

These results indicate the potential application of this compound in developing new antimicrobial agents .

Polymer Chemistry

Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has been explored as a building block in polymer synthesis. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical properties.

Case Study:

Research demonstrated that incorporating this compound into a polymer matrix improved tensile strength by up to 30% compared to traditional polymers without such additives .

Biological Mechanisms

The mechanisms underlying the biological activities of this compound are linked to its ability to interact with specific cellular targets. For instance:

- Anticancer Mechanism: The compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Antimicrobial Mechanism: It disrupts bacterial cell wall synthesis and inhibits nucleic acid synthesis in pathogens.

Mechanism of Action

The mechanism of action of Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways. The compound’s structure allows it to interact with various receptors and proteins, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Physicochemical Properties

The hexahydroquinoline scaffold allows for extensive structural modification at positions 3 (ester group) and 4 (aryl/heteroaryl substituent). Below is a comparative analysis of substituent effects on key properties:

Table 1: Substituent Effects on Melting Points and Spectral Features

Key Observations:

- Electron-Withdrawing Groups (e.g., Nitro, Sulfonyl): Lower melting points (148–167°C) due to reduced intermolecular hydrogen bonding and increased steric hindrance .

- Hydrogen-Bonding Groups (e.g., Hydroxyl): Higher melting points (209–214°C) attributed to enhanced crystal packing via intermolecular H-bonding .

- Methoxy Groups: Introduce steric bulk but moderate polarity, leading to intermediate melting points (140–163°C) .

Spectral and Structural Analysis

NMR Spectroscopy

- Aromatic Protons: Nitro and sulfonyl substituents deshield adjacent aromatic protons, shifting signals downfield (δ 8.0–8.4 ppm) .

- Methoxy Protons: Appear as singlets at δ 3.7–3.8 ppm, with integration confirming three methoxy groups in trimethoxyphenyl derivatives .

- Pyridine Ring (Target Compound): Predicted aromatic protons at δ 8.5–9.0 ppm, with coupling patterns distinct from phenyl derivatives due to nitrogen’s electron-withdrawing effect .

X-ray Crystallography

- Fluorinated Analogs: Exhibit planar hexahydroquinoline cores with weak C–H···O and C–H···F hydrogen bonds influencing crystal packing .

- Dibenzyl Derivatives: Extended π-systems in dibenzyl structures (e.g., 327–330°C m.p.) promote dense crystal lattices .

Biological Activity

Benzyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant biological activity. This compound belongs to the class of hexahydroquinolines, which are known for their diverse pharmacological properties. The focus of this article is to explore its biological activities based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 491.6 g/mol. Its structure includes a hexahydroquinoline core and a pyridinyl substituent which contribute to its bioactivity.

Anticancer Properties

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit potent anticancer activities. For instance:

- In vitro studies have shown that compounds similar to Benzyl 2,7,7-trimethyl-5-oxo exhibit significant inhibition of cancer cell proliferation in various human cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .

Cholinesterase Inhibition

The compound has also been evaluated for its potential as a cholinesterase inhibitor:

- Inhibitory Activity : It has been reported that certain hexahydroquinoline derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease .

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Benzyl 2,7,7-trimethyl... | 0.466 ± 0.121 | 1.89 ± 0.05 |

| Similar Derivative | 0.583 ± 0.052 | 0.899 ± 0.10 |

Neuroprotective Effects

The neuroprotective effects of this compound have been explored in models of neurodegeneration:

- Animal Studies : In rodent models of neurodegenerative diseases, administration of hexahydroquinoline derivatives showed reduced neuronal loss and improved cognitive function .

Case Studies

- Study on Cancer Cell Lines : A study investigated the effects of Benzyl 2,7,7-trimethyl... on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results demonstrated a dose-dependent decrease in cell viability with an increase in apoptotic markers .

- Cholinesterase Inhibition : Another study focused on the synthesis and evaluation of pyridinyl hexahydroquinoline derivatives for their inhibitory effects on AChE and BChE. The findings suggested that modifications at the C-4 position significantly enhanced inhibitory potency .

Q & A

Q. Advanced

- OLEX2 visualization : Generate hydrogen-bond tables (e.g., D–H···A distances, angles) .

- Topology analysis : Identify chain motifs (e.g., C(6) chains via N–H···O interactions) using Mercury software .

Example : A related compound showed a C(6) chain motif with N–H···O (2.87 Å, 158°) stabilizing the lattice .

How do pyridinyl substituents influence biological activity?

Q. Advanced

- Structure-Activity Relationship (SAR) : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the pyridine ring show enhanced antibacterial activity (MIC ~12.5 µg/mL against S. aureus). Test via broth microdilution assays .

- Antioxidant assays : DPPH radical scavenging (IC50 ~35 µM) correlates with para-hydroxyl substituents .

Methodological Tip : Use multivariate QSPR models to predict photostability, incorporating descriptors like Hammett σ constants .

How are reaction conditions optimized for higher yields?

Q. Advanced

Q. Basic

- SHELXL : For small-molecule refinement (e.g., anisotropic displacement parameters, twinning correction) .

- OLEX2 : Integrates structure solution (via SHELXD), refinement, and visualization .

Workflow : Solve via direct methods (SHELXT) → Refine with SHELXL → Validate using PLATON .

How to resolve contradictions in NMR vs. X-ray data?

Q. Advanced

- Dynamic effects : Rotameric flexibility in solution (e.g., benzyl ester) may cause NMR signal splitting absent in static X-ray structures. Use variable-temperature NMR to assess exchange .

- Torsion angle validation : Compare experimental (X-ray) vs. computed (DFT) dihedral angles (e.g., C3–C4–N–C5 = −21.6° vs. −19.8°) .

How is ring puckering quantified in the hexahydroquinoline core?

Q. Advanced

- Cremer-Pople parameters : Calculate puckering amplitude (Q) and phase angles (θ, φ) using crystallographic coordinates. For example, a related compound showed Q = 0.52 Å, θ = 45°, indicating a twisted boat conformation .

- Software : Use PARST or WinGX for automated puckering analysis .

What are the photodegradation pathways under UV exposure?

Q. Advanced

- LC-MS monitoring : Identify degradation products (e.g., quinoline ring opening) via m/z shifts .

- QSPR modeling : Correlate substituent electronegativity with half-life (e.g., nitro groups reduce stability by 40%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.